molecular formula C14H21N3O2 B2512966 3-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide CAS No. 2034321-90-7

3-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide

Cat. No. B2512966
CAS RN: 2034321-90-7
M. Wt: 263.341
InChI Key: LGLODXQVIILIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide, also known as THPP, is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent. THPP is a pyrazole derivative that has been shown to possess anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are crucial in drug metabolism, and understanding their inhibition is vital for predicting drug-drug interactions. Selective chemical inhibitors are used in phenotyping studies to identify the involvement of specific CYP isoforms in the metabolism of drugs. In a study by Khojasteh et al. (2011), various selective inhibitors for different CYP isoforms were reviewed, underlining the importance of selective inhibition in drug metabolism studies Khojasteh et al., 2011.

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazoles, are significant in pharmaceuticals and naturally occurring compounds. Pyrazoles are known for their wide range of biological activities. For instance, a review by Kiyani (2018) highlighted the importance of tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds, and discussed organocatalytic approaches in their synthesis, indicating the significance of heterocycles in organic chemistry and pharmacology Kiyani, 2018.

properties

IUPAC Name

3-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11(2)7-14(18)16-12-8-15-17(9-12)10-13-5-3-4-6-19-13/h7-9,13H,3-6,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLODXQVIILIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CN(N=C1)CC2CCCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide

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